molecular formula C7H9ClO4 B13042086 Dimethyl2-(2-chloroethylidene)malonate

Dimethyl2-(2-chloroethylidene)malonate

Cat. No.: B13042086
M. Wt: 192.60 g/mol
InChI Key: FNHONVQGTSWBKC-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-chloroethylidene)malonate is an organic compound that belongs to the class of malonates It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 2-chloroethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2-chloroethylidene)malonate can be synthesized through the condensation of dimethyl malonate with 2-chloroacetaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to deprotonate the methylene group of dimethyl malonate, followed by nucleophilic attack on the carbonyl carbon of 2-chloroacetaldehyde.

Industrial Production Methods

On an industrial scale, the synthesis of dimethyl 2-(2-chloroethylidene)malonate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-chloroethylidene)malonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated compounds.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Knoevenagel Condensation: This reaction is usually performed in the presence of a base such as piperidine or pyridine, often in ethanol or methanol as the solvent.

    Cyclization Reactions: These reactions often require the use of strong bases or acids as catalysts and are typically carried out under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted malonates, where the chlorine atom is replaced by the nucleophile.

    Knoevenagel Condensation: The major products are α,β-unsaturated malonates.

    Cyclization Reactions: The major products are heterocyclic compounds, such as pyridines or pyrimidines.

Scientific Research Applications

Dimethyl 2-(2-chloroethylidene)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(2-chloroethylidene)malonate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon or the β-carbon of the α,β-unsaturated system. This reactivity allows it to participate in various organic reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-chloromalonate: Similar in structure but lacks the ethylidene group.

    Dimethyl 2-bromomalonate: Similar in structure but contains a bromine atom instead of chlorine.

    Dimethyl 2,2-dichloromalonate: Contains two chlorine atoms on the methylene group.

Uniqueness

Dimethyl 2-(2-chloroethylidene)malonate is unique due to the presence of the 2-chloroethylidene group, which imparts distinct reactivity compared to other malonates. This unique structure allows it to participate in specific reactions, such as the formation of α,β-unsaturated compounds through Knoevenagel condensation, which is not possible with other similar compounds.

Properties

Molecular Formula

C7H9ClO4

Molecular Weight

192.60 g/mol

IUPAC Name

dimethyl 2-(2-chloroethylidene)propanedioate

InChI

InChI=1S/C7H9ClO4/c1-11-6(9)5(3-4-8)7(10)12-2/h3H,4H2,1-2H3

InChI Key

FNHONVQGTSWBKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CCCl)C(=O)OC

Origin of Product

United States

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